molecular formula C10H13FO2 B2802517 (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol CAS No. 2248183-03-9

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No. B2802517
CAS RN: 2248183-03-9
M. Wt: 184.21
InChI Key: ZGCNJZBHGUORQU-ZETCQYMHSA-N
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Description

The compound “(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol” is likely to be an organic compound given its structure. It seems to contain a fluorine atom and a methoxy group attached to a phenyl ring, which is further attached to a propanol group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be characterized by the presence of a phenyl ring, a fluorine atom, a methoxy group, and a propanol group . The exact structure could not be found.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific application of the compound .

properties

IUPAC Name

(2R)-2-(3-fluoro-4-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNJZBHGUORQU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol

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